5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo derivatives, have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
These compounds often bind to their targets, inhibiting their function and leading to changes in cellular processes .
Biochemical Pathways
Given its potential inhibition of cdk2, it may impact the cell cycle regulation pathway .
Result of Action
Similar compounds have shown cytotoxic activities against certain cell lines, suggesting potential anticancer properties .
Biochemical Analysis
Biochemical Properties
5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclooxygenase (COX) and p38 mitogen-activated protein kinase (p38MAPK). These interactions are crucial as they can lead to the inhibition or activation of these enzymes, thereby influencing various biochemical pathways. For instance, the interaction with cyclooxygenase can result in anti-inflammatory effects, while interaction with p38MAPK can influence cell signaling pathways involved in inflammation and stress responses .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it can modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It binds to the active sites of enzymes such as cyclooxygenase and p38MAPK, leading to their inhibition. This inhibition can result in the suppression of inflammatory responses and the induction of apoptosis in cancer cells. Furthermore, this compound can influence gene expression by modulating transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions, but its degradation products can also exhibit biological activities. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and anticancer effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits anti-inflammatory and anticancer activities without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification. The compound can also influence metabolic flux by modulating the levels of metabolites involved in inflammatory and cancer-related pathways. These interactions are crucial for understanding its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by transporters and binding proteins. It can be transported across cell membranes by specific transporters and can bind to plasma proteins, influencing its bioavailability and distribution. The localization and accumulation of this compound in specific tissues are important for its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, it can localize to the nucleus to modulate gene expression or to the mitochondria to induce apoptosis. Understanding its subcellular localization is essential for elucidating its mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include refluxing in ethanol or other suitable solvents, with the use of catalysts such as acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amino groups or other reductions.
Substitution: Halogen atoms in the compound can be substituted with other groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydroxide) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of anti-inflammatory, anticancer, and antimicrobial agents.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid
- 5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid
- 5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid
Uniqueness
5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The dichlorophenyl group enhances the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
5-amino-1-(2,4-dichlorophenyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O2/c11-5-1-2-8(7(12)3-5)15-9(13)6(4-14-15)10(16)17/h1-4H,13H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLJWSMKOJRMJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N2C(=C(C=N2)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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